![molecular formula C12H13N7O3 B13029079 N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Vorbereitungsmethoden
The synthesis of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with furan-2-carbohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups in the compound can participate in substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has shown potential in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antiviral or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one derivatives: These compounds share a similar pyrimidine core and have been studied for their antiviral and anticancer activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are also heterocyclic and exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of a pyrazolo[3,4-d]pyrimidine core with a furan ring and a carbohydrazide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N7O3 |
|---|---|
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
N-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H13N7O3/c13-12-16-9-7(6-15-18(9)3-4-20)10(17-12)19(14)11(21)8-2-1-5-22-8/h1-2,5-6,20H,3-4,14H2,(H2,13,16,17) |
InChI-Schlüssel |
LVVWQVKAZUOEFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)N(C2=NC(=NC3=C2C=NN3CCO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


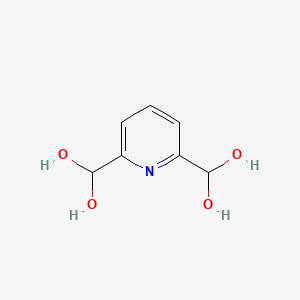
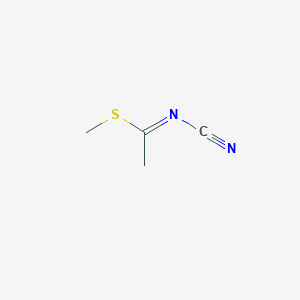

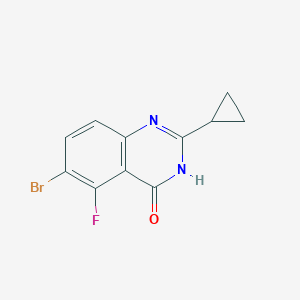
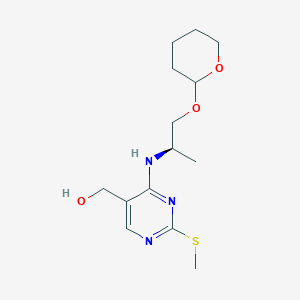
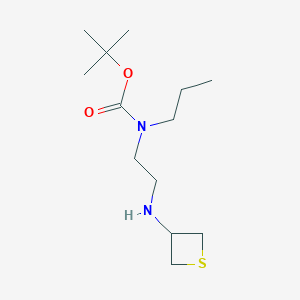
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)


![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)

![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)

